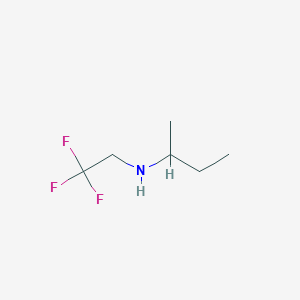

(Butan-2-yl)(2,2,2-trifluoroethyl)amine

Description

Properties

Molecular Formula |

C6H12F3N |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)butan-2-amine |

InChI |

InChI=1S/C6H12F3N/c1-3-5(2)10-4-6(7,8)9/h5,10H,3-4H2,1-2H3 |

InChI Key |

WQZJSZUKKVQKEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCC(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound has been explored as a precursor in the synthesis of various pharmaceutical agents. Its trifluoroethyl moiety can serve as a bioisostere for amides, enhancing metabolic stability while retaining biological activity .

- FDA-Approved Drugs : Several drugs containing trifluoroethyl groups have received FDA approval, indicating the viability of this functional group in therapeutic applications. For instance, drugs like Ubrogepant and Alpelisib incorporate similar structures for their pharmacological effects .

- Agrochemicals

- Materials Science

Case Studies

- Anticonvulsant Activity : Research has demonstrated that derivatives of fluorinated amines exhibit significant anticonvulsant properties. In vitro studies indicated that certain compounds based on this compound showed pronounced activity against seizure models, suggesting potential therapeutic applications in epilepsy .

- Biological Activity Testing : A series of studies assessed the biological interactions of this compound with various enzymes related to metabolic pathways. Notably, it was found to inhibit specific enzymes involved in glucose metabolism, indicating potential applications in diabetes management.

- Synthesis of Trifluoromethylated Scaffolds : The development of synthetic routes to access trifluoromethylated amines has opened new avenues for drug discovery. These synthetic strategies focus on creating diverse libraries of compounds that can be screened for biological activity against various targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Amines

| Compound Name | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| (Butan-2-yl)(2,2,2-trifluoroethyl)amine | Butan-2-yl, CF₃CH₂ | C₆H₁₁F₃N (est.) | Branched alkyl, moderate steric hindrance |

| 2-(Thiophen-2-yl)ethylamine () | Thiophen-2-yl, CF₃CH₂ | C₈H₁₀F₃NS | Aromatic thiophene enhances π-conjugation |

| Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine () | CF₃S-phenyl, butan-2-yl | C₁₂H₁₆F₃NS | Trifluoromethylthio group increases lipophilicity |

| Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine () | Benzyl, CF₃CH(OCH₃), Si(CH₃)₃ | C₁₄H₂₂F₃NOSi | Trimethylsilyl and methoxy groups add steric complexity |

Key Observations :

- Branched vs. Linear Alkyl Groups : The butan-2-yl group in the target compound provides less steric hindrance compared to bulkier substituents like trimethylsilyl () but more than linear chains (e.g., ethyl).

- Fluorinated vs. Non-Fluorinated Amines: The CF₃ group in the target compound lowers basicity (pKa ~5–6 estimated) compared to non-fluorinated analogs like butan-2-ylethylamine (pKa ~10) due to electron withdrawal .

- Aromatic vs.

Electronic and Reactivity Profiles

Table 2: Electronic Effects and Reactivity

Key Findings :

- The trifluoroethyl group significantly reduces basicity, as seen in 2,2,2-trifluoroethylamine (pKa ~3.5 vs. ethylamine’s pKa ~10.7) .

- The target compound’s stability is superior to nitrosamine derivatives (), where electron-withdrawing groups destabilize the N–NO bond.

- Reactivity in alkylation or acylation reactions is likely slower than non-fluorinated amines due to reduced nucleophilicity .

Table 3: Application-Specific Comparisons

| Compound | Application Area | Performance Metric |

|---|---|---|

| This compound | Pharmaceutical intermediates | Enhanced metabolic stability (CF₃ group) |

| CzFA (Carbazole-spirobifluorene amine, ) | OLEDs | Current efficiency: 27.8 cd/A |

| 2-(Thiophen-2-yl)ethylamine () | Materials science | Conductive polymers (thiophene synergy) |

| Benzyl(2,2,2-trifluoro...)amine () | Specialty chemicals | High steric demand for catalysis |

Insights :

- The target compound’s fluorinated alkyl chain may improve blood-brain barrier penetration in drug design, similar to trifluoroethyl-containing neuroactive compounds .

- In OLEDs, aromatic amines like CzFA outperform aliphatic analogs due to bipolar charge transport, but fluorinated aliphatic amines could serve as stabilizing additives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Butan-2-yl)(2,2,2-trifluoroethyl)amine, and how can reaction conditions be optimized?

- Methodology :

- Reductive amination : React butan-2-ylamine with 2,2,2-trifluoroethyl ketone derivatives in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions. Optimize pH (6–7) and temperature (25–40°C) to maximize yield .

- N-Alkylation : Use butan-2-yl bromide with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 60–80°C. Monitor progress via TLC or GC-MS .

- Key Considerations :

- Fluorinated amines often require anhydrous conditions due to hydrolytic sensitivity .

- Include a quenching step (e.g., aqueous NaHCO₃) to neutralize excess reagents.

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use ¹H/¹⁹F NMR to confirm regiochemistry and assess fluorine coupling patterns (e.g., CF₃ group splitting) .

- Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., ESI-MS for [M+H]⁺). Refer to NIST databases for fragmentation patterns .

- Boiling Point Validation : Cross-reference experimental boiling points (e.g., reduced-pressure distillation) with literature data, noting discrepancies due to pressure variations (e.g., 339–361 K at 0.004–0.013 bar) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s stability and reactivity in aqueous versus nonpolar environments?

- Methodology :

- Hydrolytic Stability : Perform accelerated degradation studies at pH 2–12 (37°C) and monitor via HPLC. Fluorine’s electron-withdrawing effect reduces amine basicity, enhancing resistance to protonation and hydrolysis .

- Solubility Profiling : Use shake-flask methods to determine logP (octanol/water). The CF₃ group increases hydrophobicity, favoring nonpolar solvents .

- Data Interpretation :

- Contrast stability with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl derivatives) to isolate fluorine’s stereoelectronic effects .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for fluorinated amines?

- Approach :

- Pressure-Dependent Analysis : Replicate measurements under standardized conditions (e.g., 0.01 bar) and compare with NIST datasets .

- Statistical Validation : Apply multivariate regression to account for impurities or instrumentation biases in historical data .

- Example :

- Discrepancies in boiling points (e.g., 349 K vs. 360 K) may arise from pressure calibration errors or sample purity (≥95% vs. ≥99%) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Protocol :

- Docking Simulations : Use software like AutoDock Vina to model binding poses, focusing on fluorine’s van der Waals interactions and conformational effects .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of fluorine-mediated hydrogen bonds .

- Validation :

- Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for synthesis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage :

- Store under argon at 2–8°C in amber glass to prevent photodegradation .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for bioactive molecules?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.